GPR35 Antagonism: Inactivity Profile Distinguishes from Broad-Spectrum Chemokine Receptor Ligands
6-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(1H)-one was tested for GPR35 antagonism in a primary assay and found to be completely inactive [1]. This contrasts with many thiazole-containing chemokine receptor modulators, such as the CXCR2 antagonists described in WO-01/25242 (Examples 4 and 7), which demonstrate potent activity at related chemokine receptors [2]. The lack of GPR35 activity indicates a cleaner off-target profile for this specific receptor, which is relevant for studies where GPR35 modulation is an undesired confounding factor.
| Evidence Dimension | GPR35 receptor antagonism activity |
|---|---|
| Target Compound Data | Inactive in primary assay |
| Comparator Or Baseline | WO-01/25242 Examples 4 and 7 (CXCR2 antagonists): active at CXCR2 (quantitative data not publicly available for direct comparison); GPR35 activity not reported |
| Quantified Difference | Qualitative: Target compound is inactive at GPR35, providing a selectivity advantage over broad-spectrum chemokine receptor modulators |
| Conditions | GPR35 antagonism primary assay (ECBD database, assay ID EOS300038) |
Why This Matters
For researchers designing experiments where selective modulation is required, this compound's inactivity at GPR35 reduces the risk of off-target effects that could confound results, unlike some related chemokine receptor ligands.
- [1] ECBD (European Chemical Biology Database). (n.d.). Assay Data for EOS88067: GPR35 Antagonism. Retrieved from https://sildrug.ibb.waw.pl/ecbd/EOS88067/ View Source
- [2] Bonnert, R. V. (2006). U.S. Patent Application No. US20060100221. Novel compound. (Referencing WO-01/25242 Examples 4 and 7). View Source
